molecular formula C8H6FNS2 B8789452 5-Fluoro-2-(methylthio)benzo[d]thiazole

5-Fluoro-2-(methylthio)benzo[d]thiazole

Cat. No. B8789452
M. Wt: 199.3 g/mol
InChI Key: DXIHILMCQYOZGG-UHFFFAOYSA-N
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Patent
US08202881B2

Procedure details

5-Fluoro-2-(methylthio)benzo[d]thiazole (example 40A, 0.178 g, 0.893 mmol) was dissolved in CH2Cl2 (5.96 mL). mCPBA (0.154 g, 0.893 mmol) was added in one portion and the reaction mixture was stirred at room temperature. The reaction was quenched with saturated aqueous sodium bicarbonate and diluted with dichloromethane. The aqueous layer was extracted with dichloromethane (2×). The combined organic were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. 5-Fluoro-2-(methylsulfinyl)benzo[d]thiazole (0.180 g, 94% yield) was isolated as a white solid and used without further purification.
Quantity
0.178 g
Type
reactant
Reaction Step One
Quantity
5.96 mL
Type
solvent
Reaction Step One
Name
Quantity
0.154 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10][CH3:11])=[N:7][C:6]=2[CH:12]=1.C1C=C(Cl)C=C(C(OO)=[O:21])C=1>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10]([CH3:11])=[O:21])=[N:7][C:6]=2[CH:12]=1

Inputs

Step One
Name
Quantity
0.178 g
Type
reactant
Smiles
FC=1C=CC2=C(N=C(S2)SC)C1
Name
Quantity
5.96 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.154 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous sodium bicarbonate
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×)
WASH
Type
WASH
Details
The combined organic were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(N=C(S2)S(=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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